

GNE-220 in the Landscape of MAP4K4 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: GNE 220

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNE-220 with other prominent inhibitors of Mitogen-activated protein kinase kinase kinase 4 (MAP4K4). MAP4K4, a serine/threonine kinase, has emerged as a significant therapeutic target in a variety of diseases, including cancer, inflammation, and cardiovascular disorders. This document offers an objective analysis of the performance of GNE-220 alongside other key MAP4K4 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Performance Comparison of MAP4K4 Inhibitors

The following tables summarize the quantitative data on the potency and selectivity of GNE-220 and other notable MAP4K4 inhibitors.

Table 1: Potency of MAP4K4 Inhibitors

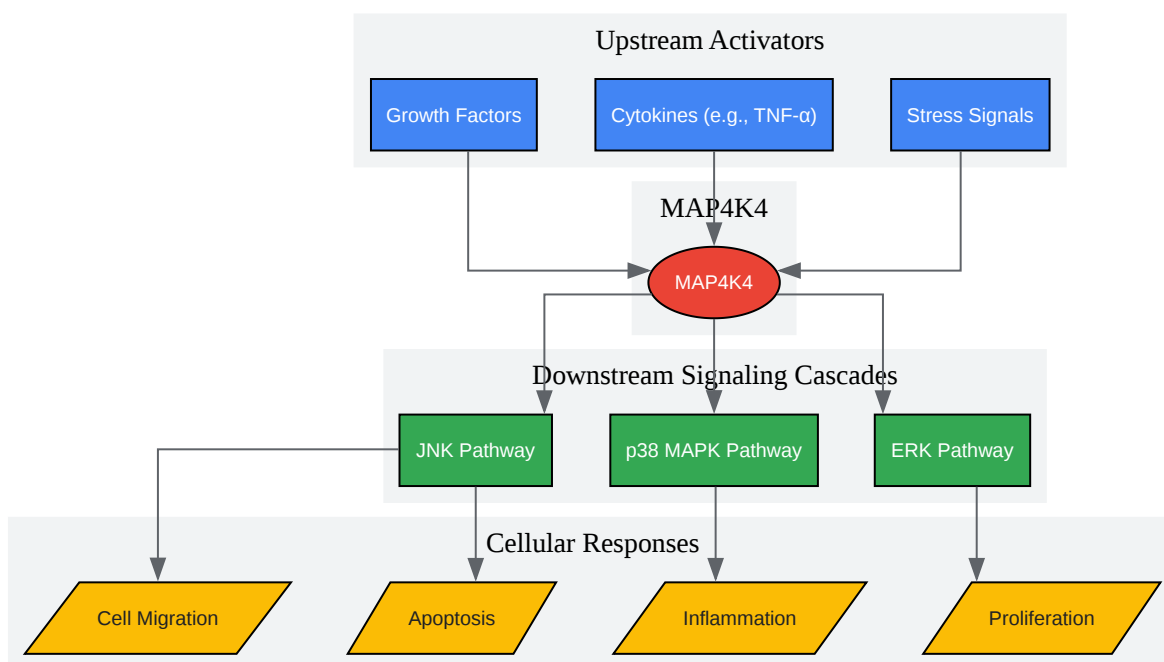
Inhibitor	Target	IC50 (nM)	Assay Type	Reference
GNE-220	MAP4K4	7	Kinase Assay	[1][2]
GNE-495	MAP4K4	3.7	Kinase Assay	[3]
PF-06260933	MAP4K4	3.7	Kinase Assay	[4][5]
DMX-5804	MAP4K4	3	Kinase Assay	[6]
MAP4K4-IN-3	MAP4K4	14.9	Kinase Assay	[3]
F389-0746	MAP4K4	120.7	Kinase Assay	[7]

Table 2: Selectivity Profile of MAP4K4 Inhibitors

Inhibitor	Off-Target Kinase	IC50 (nM)	Fold Selectivity (Off-Target/MAP4K4)	Reference
GNE-220	MINK (MAP4K6)	9	~1.3	[1][2]
DMPK	476	~68	[1][2]	[8][9]
KHS1 (MAP4K5)	1100	~157	[1][2]	
PF-06260933	MINK1	8	~2.2	
TNIK	15	~4.1	[8][9]	[6]
DMX-5804	MINK1/MAP4K6	pIC50 8.18 (~6.6 nM)	~2.2	
TNIK/MAP4K7	pIC50 7.96 (~11 nM)	~3.7	[6]	

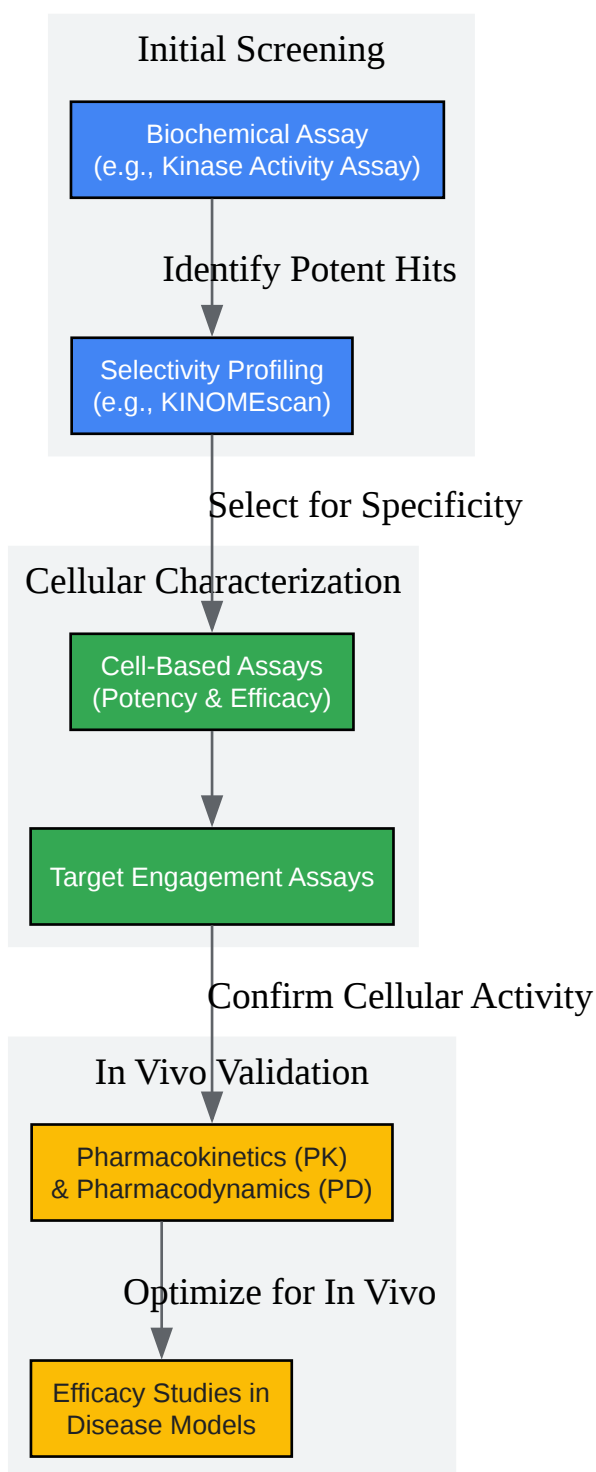
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the MAP4K4 signaling pathway and a general workflow for evaluating MAP4K4 inhibitors.



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MAP4K4 Signaling Cascade



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MAP4K4 Inhibitor Evaluation Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of MAP4K4 inhibitors.

MAP4K4 Kinase Activity Assay (Luminescence-based)

This protocol is a general method for determining the in vitro potency of inhibitors against MAP4K4 using a luminescence-based ATP detection assay.

- Materials:
 - Recombinant human MAP4K4 enzyme
 - Kinase substrate (e.g., Myelin Basic Protein, MBP)
 - ATP
 - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
 - Test inhibitors (e.g., GNE-220) dissolved in DMSO
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - White, opaque 384-well plates
 - Plate reader capable of measuring luminescence
- Procedure:
 - Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor solutions in kinase buffer to the desired final concentrations.
 - In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
 - Add the MAP4K4 enzyme to each well, except for the no-enzyme control wells.
 - Add the kinase substrate (MBP) to all wells.

- Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-10 μ L.
- Incubate the plate at 30°C for 60 minutes.
- To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase Selectivity Profiling (KINOMEscan®)

This protocol outlines the general principles of the KINOMEscan® competition binding assay for determining the selectivity of a kinase inhibitor.

- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR.
- Procedure (General Overview):
 - The test inhibitor is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand.
 - Kinases that are not inhibited by the test compound will bind to the immobilized ligand.
 - The mixture is passed through a filter, and the amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag.

- The results are typically reported as the percent of the control (DMSO) signal, where a lower percentage indicates stronger binding of the inhibitor to the kinase.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay is used to assess the effect of MAP4K4 inhibitors on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

- Materials:
 - HUVECs
 - Complete endothelial cell growth medium (e.g., EGM-2)
 - 96-well culture plates
 - Pipette tips or a cell scraper
 - Test inhibitors (e.g., GNE-220)
 - Microscope with live-cell imaging capabilities
- Procedure:
 - Seed HUVECs in a 96-well plate and grow them to a confluent monolayer.
 - Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or cell scraper.
 - Wash the wells with PBS to remove detached cells.
 - Replace the medium with fresh growth medium containing the test inhibitor at various concentrations or DMSO as a vehicle control.
 - Place the plate in a microscope equipped with a live-cell imaging system and an environmental chamber (37°C, 5% CO₂).
 - Acquire images of the wound area at regular intervals (e.g., every 2 hours) for 12-24 hours.

- Analyze the images to measure the rate of wound closure over time. The area of the wound can be quantified using image analysis software (e.g., ImageJ).
- Compare the wound closure rates in the presence of the inhibitor to the control to determine the effect on cell migration.

Pancreatic Cancer Cell Viability Assay (MTT Assay)

This protocol describes a method to evaluate the effect of MAP4K4 inhibitors on the viability of pancreatic cancer cell lines.

- Materials:
 - Pancreatic cancer cell lines (e.g., Panc-1, AsPC-1)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - 96-well culture plates
 - Test inhibitors (e.g., F389-0746)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
 - Microplate reader capable of measuring absorbance at 570 nm
- Procedure:
 - Seed pancreatic cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
 - Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
 - After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

This guide provides a foundational understanding of GNE-220 in the context of other MAP4K4 inhibitors. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting MAP4K4.

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